
1-Bromo-2-methyl-3,4-dinitrobenzene
Vue d'ensemble
Description
1-Bromo-2-methyl-3,4-dinitrobenzene is a chemical compound that serves as an intermediate in the synthesis of various medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. It is synthesized from bromobenzene through a nitration process in water, which results in a high yield and purity of the product .
Synthesis Analysis
The synthesis of 1-Bromo-2-methyl-3,4-dinitrobenzene is not directly described in the provided papers. However, a related compound, 1-Bromo-2,4-dinitrobenzene, is synthesized from bromobenzene by nitration in water, achieving a yield of 94.8% and a product purity higher than 99.0% . This suggests that a similar synthetic route could be employed for 1-Bromo-2-methyl-3,4-dinitrobenzene, with the addition of a methyl group at the appropriate stage in the synthesis.
Molecular Structure Analysis
While the molecular structure of 1-Bromo-2-methyl-3,4-dinitrobenzene is not directly analyzed in the provided papers, the structure of similar brominated benzene derivatives has been characterized. X-ray structure determinations of these derivatives reveal various Br···Br interactions supported by hydrogen bonds H···Br, as well as Br···π and π···π interactions that contribute to the packing motifs in the crystal structure . These findings can provide insights into the potential molecular structure and intermolecular interactions of 1-Bromo-2-methyl-3,4-dinitrobenzene.
Chemical Reactions Analysis
The reactivity of halogens in substituted dinitrobenzenes has been studied, showing that the order of mobility in reactions with potassium iodide in dry acetone is F < Cl < Br, with bromine being significantly more reactive than chlorine and fluorine . This indicates that the bromine in 1-Bromo-2-methyl-3,4-dinitrobenzene would be quite reactive and could potentially undergo nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-2-methyl-3,4-dinitrobenzene are not directly reported in the provided papers. However, the properties of similar brominated compounds can be inferred. For example, the crystal structure of 2-(3-bromophenyl)-1,3-dithiane shows that bromobenzene rings can form weak C–H···π and π–π interactions, which could also be relevant for the physical properties of 1-Bromo-2-methyl-3,4-dinitrobenzene . Additionally, the accidental sensitization case of a schoolboy to 1-Bromo-2,4-dinitrobenzene indicates that this compound can cause intense erythema, edema, and blistering upon skin contact, suggesting that 1-Bromo-2-methyl-3,4-dinitrobenzene may also have similar sensitizing properties .
Applications De Recherche Scientifique
Chemical Synthesis and Intermediate Uses 1-Bromo-2,4-dinitrobenzene, a closely related compound to 1-Bromo-2-methyl-3,4-dinitrobenzene, is primarily used as an intermediate in the synthesis of various medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. Xuan et al. (2010) describe a method for synthesizing this compound from bromobenzene, achieving a yield of 94.8% and product purity higher than 99.0%. The structure of the target product was characterized using IR and NMR spectrometry, highlighting its potential in diverse chemical syntheses (Xuan et al., 2010).
Enzymatic Reactions and Metabolite Formation In biochemical studies, related dinitrobenzene compounds, such as 2,4-dinitrobenzene, have been used to investigate enzymatic processes. Tateishi et al. (1978) discovered a novel enzyme in rat liver that catalyzes the cleavage of the thioether linkage in cysteine conjugates of aromatic compounds like 2,4-dinitrobenzene. This research provides insights into the metabolism of drugs and other xenobiotics in the liver, with implications for understanding drug interactions and detoxification processes (Tateishi et al., 1978).
Chemical Reactions and Mechanisms The study of chemical reaction mechanisms often utilizes compounds like 1-Bromo-2-methyl-3,4-dinitrobenzene. Gold et al. (1980) investigated the reaction of similar dinitrobenzenes with sodium borohydride, leading to insights into nucleophilic aromatic substitution by hydrogen. This research sheds light on the role of hydride Meisenheimer adducts as reaction intermediates, contributing to a deeper understanding of aromatic substitution reactions (Gold et al., 1980).
Structural Analysis and Materials Chemistry Compounds like 1-Bromo-2-methyl-3,4-dinitrobenzene are also valuable in materials chemistry and structural analysis. Sørensen and Stuhr-Hansen (2009) synthesized 1-bromo-4-methylselenobenzene, a structurally related compound, and performed crystallographic analysis to understand its molecular structure. This type of research aids in the development of new materials with specific properties for various applications (Sørensen & Stuhr-Hansen, 2009).
Organometallic Chemistry and Ligand Synthesis In organometallic chemistry, 1-Bromo-2,4-dinitrobenzene has been used in the synthesis of N-heterocyclic carbenes (NHCs). Sato et al. (2012) synthesized NHCs bearing a 2,4-dinitrophenyl substituent, demonstrating the effect of this substituent on the σ-donating and π-accepting abilities of the carbenic carbon. Such studies are crucial for designing new ligands for metal complexes with tailored properties (Sato et al., 2012).
Propriétés
IUPAC Name |
1-bromo-2-methyl-3,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c1-4-5(8)2-3-6(9(11)12)7(4)10(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYXHHOXCIPFBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579153 | |
| Record name | 1-Bromo-2-methyl-3,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-methyl-3,4-dinitrobenzene | |
CAS RN |
290353-57-0 | |
| Record name | 1-Bromo-2-methyl-3,4-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

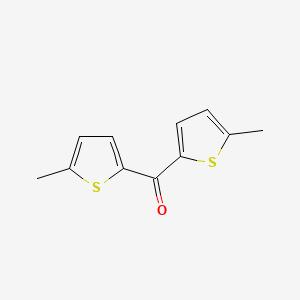
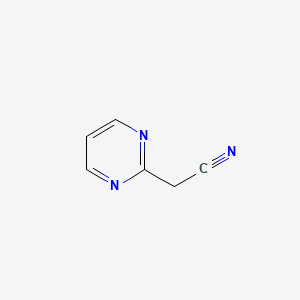
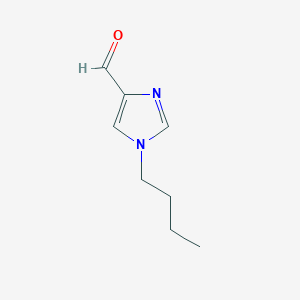
![N-[2-(Phenylthio)ethyl]-2-propen-1-amine](/img/structure/B1284122.png)
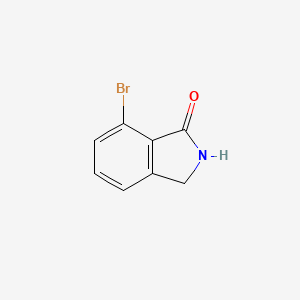
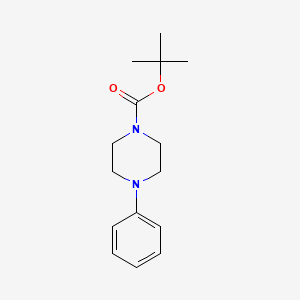
![3-Bromo-5-chloro-1H-pyrazolo[3,4-C]pyridine](/img/structure/B1284127.png)
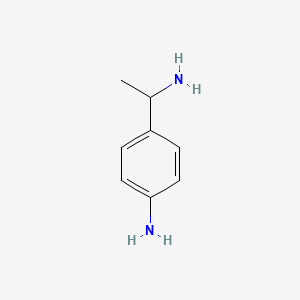
![6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid](/img/structure/B1284139.png)

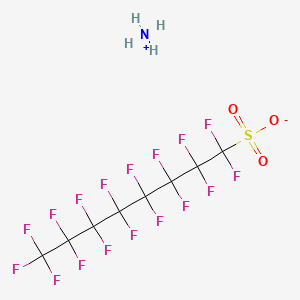


![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)